molecular formula C9H7N3O2S B296100 2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide

2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide

Cat. No. B296100
M. Wt: 221.24 g/mol
InChI Key: UBNOMSNBXDRBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide, also known as THN, is a small molecule that has gained attention in the scientific community due to its potential therapeutic properties. THN is a derivative of nicotinamide, which is a form of vitamin B3. This compound has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.

Scientific Research Applications

Antileukemic Activity

2-Hydroxy-N-(1,3-thiazol-2-yl)nicotinamide and its analogs have been explored for their impact on antileukemic activity. Specifically, studies have examined how these compounds influence the effectiveness of other antileukemic agents, like 2-amino-1,3,4-thiadiazole, against transplanted mouse leukemia, showcasing their potential role in cancer treatment (Oettgen et al., 1960).

Structural and Biochemical Characterization

Research has been conducted to understand the structure and biochemical properties of 2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide. These studies involve X-ray crystallography, NMR techniques, and computational analysis, helping to delineate its biological activity and potential applications (Burnett et al., 2015).

Antiproliferative and Apoptosis-Inducing Agents

New derivatives of 2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide have been synthesized and tested for their antiproliferative properties against various human cancer cell lines. These compounds have shown promising results in inducing apoptosis in cancer cells (Zhang et al., 2018).

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds derived from 2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide. These derivatives have been found effective against a range of bacterial and fungal pathogens, suggesting their use in antimicrobial therapies (Venkatasubramanian et al., 2019).

Corrosion Inhibition

Research has also explored the use of nicotinamide derivatives, including 2-hydroxy-N-(1,3-thiazol-2-yl)nicotinamide, in corrosion inhibition. These compounds have shown effectiveness in preventing corrosion of metals in acidic environments, indicating their industrial applications (Chakravarthy et al., 2014).

properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

2-oxo-N-(1,3-thiazol-2-yl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C9H7N3O2S/c13-7-6(2-1-3-10-7)8(14)12-9-11-4-5-15-9/h1-5H,(H,10,13)(H,11,12,14)

InChI Key

UBNOMSNBXDRBFA-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=NC=CS2

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)NC2=NC=CS2

solubility

33.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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